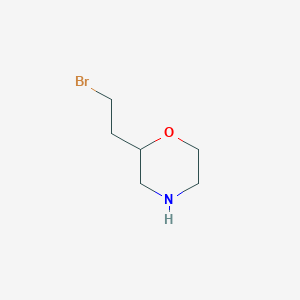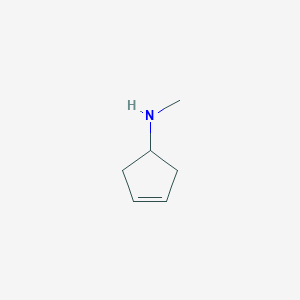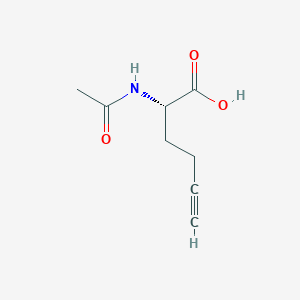
(S)-2-Acetamidohex-5-ynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Acetamidohex-5-ynoic acid is an organic compound characterized by the presence of an acetamido group and a terminal alkyne
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Acetamidohex-5-ynoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable starting material, such as an amino acid derivative.
Formation of the Alkyne: The terminal alkyne group is introduced through a series of reactions, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Acetamidation: The amino group is then acetylated to form the acetamido group, using reagents like acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
化学反応の分析
Types of Reactions
(S)-2-Acetamidohex-5-ynoic acid can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Acetic anhydride, acetyl chloride, bases like sodium hydroxide (NaOH)
Major Products
Oxidation: Diketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Various substituted amides
科学的研究の応用
(S)-2-Acetamidohex-5-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules with biological activity.
Biology: The compound can be used in the study of enzyme mechanisms and protein modifications, as it can act as a substrate or inhibitor for certain enzymes.
Industry: It can be used in the production of specialty chemicals and materials, such as polymers with unique properties.
作用機序
The mechanism of action of (S)-2-Acetamidohex-5-ynoic acid depends on its specific application. In biological systems, it may interact with enzymes by mimicking natural substrates or inhibitors, thereby affecting enzyme activity. The acetamido group can form hydrogen bonds with active site residues, while the alkyne group can participate in covalent modifications of the enzyme.
類似化合物との比較
Similar Compounds
(S)-2-Acetamidohex-5-enoic acid: Similar structure but with a double bond instead of a triple bond.
(S)-2-Acetamidohexanoic acid: Lacks the alkyne group, making it less reactive in certain chemical reactions.
(S)-2-Acetamidopent-4-ynoic acid: Shorter carbon chain, which may affect its reactivity and biological activity.
Uniqueness
(S)-2-Acetamidohex-5-ynoic acid is unique due to the presence of both an acetamido group and a terminal alkyne. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound in synthetic and medicinal chemistry.
特性
分子式 |
C8H11NO3 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC名 |
(2S)-2-acetamidohex-5-ynoic acid |
InChI |
InChI=1S/C8H11NO3/c1-3-4-5-7(8(11)12)9-6(2)10/h1,7H,4-5H2,2H3,(H,9,10)(H,11,12)/t7-/m0/s1 |
InChIキー |
IFHYXPYZVZLDKD-ZETCQYMHSA-N |
異性体SMILES |
CC(=O)N[C@@H](CCC#C)C(=O)O |
正規SMILES |
CC(=O)NC(CCC#C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Aminomethyl)imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride](/img/structure/B13493559.png)

![2-Amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid hydrochloride](/img/structure/B13493570.png)
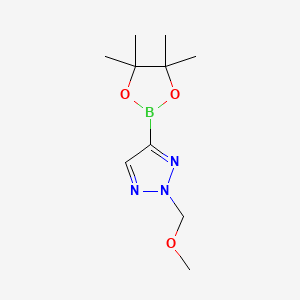
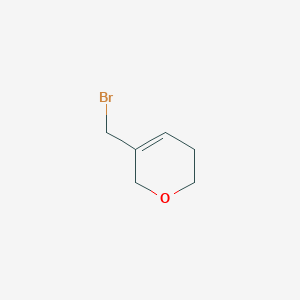
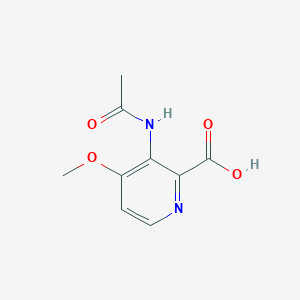
![N-(2-aminoethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13493597.png)
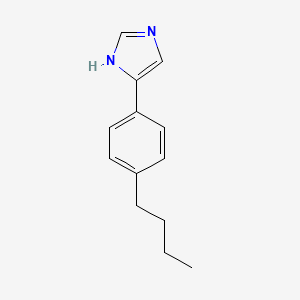
![Methyl 2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylate dihydrochloride](/img/structure/B13493602.png)
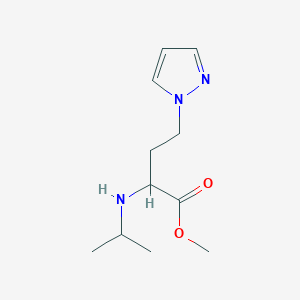
![1-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13493617.png)
![6-Chloro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B13493623.png)
